3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Description
3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C25H24N2O5 and its molecular weight is 432.476. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Chemical Transformations
The synthesis of complex organic molecules often involves multi-step chemical transformations that can lead to the development of novel compounds with unique properties. For example, the synthesis of "4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid," an analogue of the osteoarthritis drug rhein, showcases a sophisticated synthesis route involving lithiation, cyclization, and oxidation steps (Owton, Brunavs, Miles, Dobson, & Steggles, 1995). These synthesis strategies can be instrumental in the development of new therapeutic agents or chemical tools for biological research.
Chemical Modifications and Biological Activities
The structural modification of organic compounds can significantly impact their biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows how chemical modifications can enhance biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, demonstrating the potential of chemical modifications in drug discovery.
Potential Therapeutic Applications
Antimicrobial and Antiviral Activities
The development of compounds with antimicrobial and antiviral activities is crucial in addressing various infectious diseases. Compounds such as "2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole" have been screened for antimicrobial activity, showcasing the potential of these molecules in developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Properties
IUPAC Name |
3,4-diethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-4-30-22-10-7-16(13-23(22)31-5-2)24(28)26-17-8-11-20-18(14-17)25(29)27-19-12-15(3)6-9-21(19)32-20/h6-14H,4-5H2,1-3H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYAVQIMAHZUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.